molecular formula C6H2BF5O2 B073933 2,3,4,5,6-Pentafluorobenzeneboronic acid CAS No. 1582-24-7

2,3,4,5,6-Pentafluorobenzeneboronic acid

Cat. No.: B073933
CAS No.: 1582-24-7
M. Wt: 211.88 g/mol
InChI Key: VASOMTXTRMYSKD-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H2BF5O2 and its molecular weight is 211.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Chemistry : 2,3,4,5,6-Pentafluorobenzeneboronic acid derivatives are utilized in polymer chemistry for postpolymerization modifications, demonstrating its versatility as a precursor for various modifications with click-like efficiencies (Noy et al., 2019).

  • Chemical Reactions and Synthesis : Research shows the compound's reactivity under different conditions, providing valuable insights into the synthesis of various fluorinated compounds and their derivatives. This includes reactions with nitric acid and the formation of biphenyl and related compounds (Birchall et al., 1973).

  • Synthesis of Natural Products : this compound derivatives have been used to facilitate difficult macrocyclizations in the synthesis of natural products like longithorone C (Zakarian et al., 2008).

  • Molecular Structure Analysis : Studies have investigated the molecular structure and vibrational analysis of related compounds, offering insights into the intermolecular hydrogen bonding in derivatives of this compound (Subhapriya et al., 2015).

  • Analytical Applications : Derivatives of this compound have been used in developing derivatizing agents for identifying polar ozonation drinking water disinfection by-products. These agents help in the extraction and analysis of such by-products (Vincenti et al., 2005).

  • Fluorinated Polymers : It's an intermediate in the synthesis of novel fluorinated poly(ether nitrile)s, which are used in various applications due to their excellent solubility, thermal stability, and film-forming properties (Kimura et al., 2001).

  • Solvation Structure in Supercritical Fluids : Studies involving 2,3,4,5,6-Pentafluorotoluene, a closely related compound, provide insights into solvation structures in supercritical carbon dioxide, which is significant for understanding fluid dynamics in these conditions (Kanakubo et al., 2002).

  • Electrochemical Reduction : 2,3,4,5,6-Pentafluorobenzoic acid, a related compound, has been studied for its electrochemical reduction properties, providing insights into product-selective reductions, important for synthetic applications (Sato et al., 1992).

Safety and Hazards

2,3,4,5,6-Pentafluorobenzeneboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Pentafluorophenylboronic acid, also known as 2,3,4,5,6-Pentafluorobenzenboronic acid, is a key intermediate in the pharmaceutical and fine chemical industries . It can react with halogenated aromatic compounds, halogenated alkanes, and unsaturated alkanes to form C-C and C-N bonds .

Mode of Action

The compound’s mode of action is primarily through its ability to participate in various coupling reactions. It is used as a reactant for the preparation of phenylboronic catechol esters, biaryls via palladium-catalyzed homocoupling reaction, and quaternary a,a-heterodiaryl carboxylic esters via rhodium-catalyzed cross-coupling .

Biochemical Pathways

The biochemical pathways affected by Pentafluorophenylboronic acid are primarily those involving C-C and C-N bond formation. These reactions are crucial in the synthesis of various organic compounds .

Result of Action

The result of Pentafluorophenylboronic acid’s action is the formation of new organic compounds through C-C and C-N bond formation. This makes it a valuable tool in the synthesis of a wide range of compounds in the pharmaceutical and fine chemical industries .

Action Environment

The action of Pentafluorophenylboronic acid is influenced by various environmental factors. For instance, the temperature and the presence of other reactants can significantly affect the outcome of the reactions it participates in . It’s also worth noting that Pentafluorophenylboronic acid is sensitive to moisture , which means it must be stored under specific conditions to maintain its stability and efficacy.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASOMTXTRMYSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379743
Record name (Pentafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582-24-7
Record name (Pentafluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentafluorobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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